

Application Notes and Protocols for WJ460 in In Vivo Mouse Models

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Compound of Interest

Compound Name: WJ460
Cat. No.: B10818631

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Introduction

WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2][3] Overexpression of MYOF is correlated with poor prognosis and plays a crucial role in tumor progression, metastasis, and drug resistance.[2][3] **WJ460** exerts its anti-tumor effects by directly binding to and inhibiting MYOF, leading to G2/M phase cell cycle arrest, induction of mitochondrial autophagy (mitophagy), and a form of iron-dependent cell death known as ferroptosis.[1][3][4] These application notes provide a comprehensive guide for researchers on the recommended dosage, administration, and experimental design for using **WJ460** in in vivo mouse cancer models.

Data Presentation: In Vivo Efficacy and Dosage

The following tables summarize the recommended dosage and observed efficacy of **WJ460** in preclinical mouse models.

Table 1: Recommended In Vivo Dosage and Administration of **WJ460**

Animal Model	Cancer Type	Cell Line	Dosing Range (mg/kg)	Administration Route	Dosing Frequency	Vehicle	Reference
Athymic Nude Mice	Breast Cancer	MDA-MB-231-Luciferase	5 - 10	Intraperitoneal (i.p.)	Daily	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1][4]
NOD-SCID Mice	Pancreatic Cancer	Panc-1	10	Intraperitoneal (i.p.)	Daily	Not Specified	[5]

 Table 2: Summary of **WJ460** In Vivo Efficacy

Cancer Model	Treatment Regimen	Key Outcomes	Reference
Breast Cancer Metastasis Model (Athymic Nude Mice)	5 and 10 mg/kg, i.p.	- Significantly inhibited pulmonary metastasis in a dose-dependent manner.- Inhibited proliferation of primary tumors.- Increased overall mouse survival.	[3][4][6]
Pancreatic Cancer Xenograft Model (NOD-SCID Mice)	10 mg/kg, i.p., daily	- Significantly reduced tumor growth.	[5]

Experimental Protocols

Protocol 1: Preparation of **WJ460** Dosing Solution

This protocol describes the preparation of a **WJ460** dosing solution with a common vehicle formulation.^{[1][4]}

Materials:

- **WJ460** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials

Procedure:

- **Prepare Stock Solution:** Prepare a concentrated stock solution of **WJ460** in DMSO. For example, to create a 20.8 mg/mL stock, dissolve 20.8 mg of **WJ460** into 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.^[1]
- **Prepare Final Dosing Solution (Example for 1 mL):** a. In a sterile tube, add 400 μ L of PEG300. b. Add 100 μ L of the 20.8 mg/mL **WJ460** DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is clear. d. Add 450 μ L of sterile saline to reach the final volume of 1 mL. e. Vortex the final solution to ensure homogeneity. The final concentration will be 2.08 mg/mL.
- **Administration:** The final solution should be prepared fresh daily before administration. The volume to inject per mouse will depend on the mouse's weight and the target dose (e.g., for a 10 mg/kg dose in a 20g mouse, inject 96 μ L of the 2.08 mg/mL solution).

Protocol 2: Orthotopic Breast Cancer Xenograft Model

This protocol outlines the establishment of a spontaneous metastasis model using MDA-MB-231-Luciferase cells in nude mice.^{[1][6][7]}

Materials:

- Female athymic nude mice (4-6 weeks old)
- MDA-MB-231-Luciferase cells
- Matrigel
- Sterile PBS
- **WJ460** dosing solution (from Protocol 1)
- Vehicle control solution
- Bioluminescence imaging system
- Calipers

Procedure:

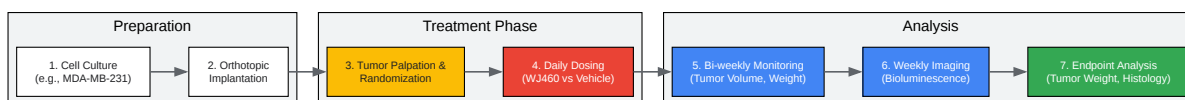
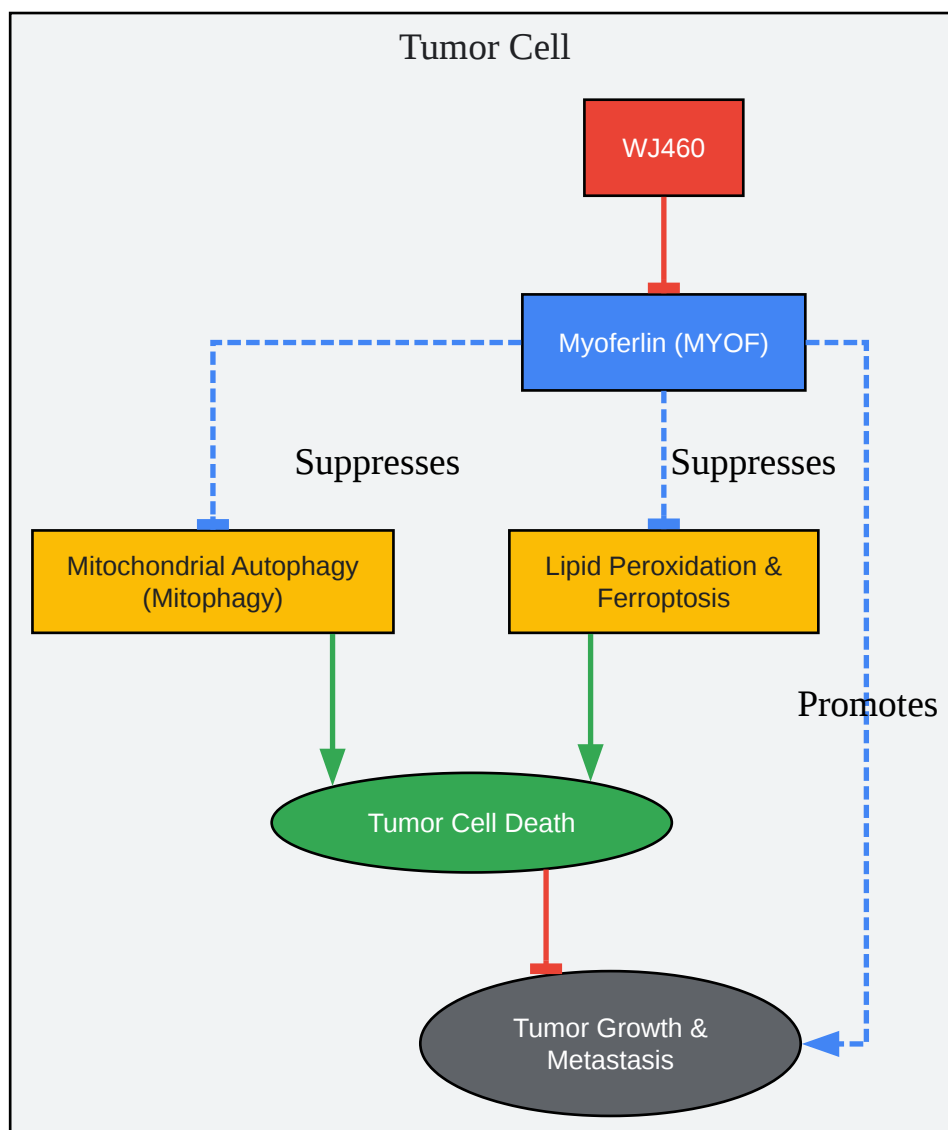
- Cell Preparation: Culture MDA-MB-231-Luciferase cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.[1]
- Tumor Cell Implantation: Anesthetize the mice. Inject 100 μ L of the cell suspension (containing 1×10^6 cells) into the mammary fat pad of each mouse.[1]
- Tumor Growth and Treatment Initiation: Allow tumors to become palpable (typically 7 days post-implantation).[6] Randomize mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer **WJ460** (5 or 10 mg/kg) via intraperitoneal injection daily.[1]
 - Control Group: Administer an equivalent volume of the vehicle solution via intraperitoneal injection daily.[1]
- Efficacy Assessment:

- Monitor tumor volume twice weekly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).[\[1\]](#)
- Monitor metastasis using bioluminescence imaging weekly.[\[1\]](#)
- Monitor body weight and the overall health of the mice twice weekly to assess toxicity.[\[1\]](#)
- Endpoint: At the conclusion of the study, sacrifice the mice, dissect the primary tumor and weigh it.[\[6\]](#) Major organs (e.g., lungs) can be harvested for imaging and histological analysis to confirm metastasis.[\[6\]](#)

Signaling Pathways and Workflows

Mechanism of Action: **WJ460** Inhibition of Myoferlin

WJ460 directly targets myoferlin, disrupting its function and triggering downstream anti-cancer effects. The inhibition of myoferlin leads to the induction of mitophagy and ferroptosis, a form of cell death dependent on iron and characterized by the accumulation of lipid reactive oxygen species (ROS).[\[1\]](#)[\[3\]](#)[\[5\]](#)



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